5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
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Overview
Description
5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, methoxy groups, and a sulfonamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves the following steps:
Methoxylation: The addition of methoxy groups to the aromatic ring.
Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with a suitable sulfonamide precursor.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzamide
- 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity, making it a distinct compound with specific applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNCCWIQAOHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCOC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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